1-Propanol-d8 vs. 1-Propanol: Chromatographic Co-Elution and MS Differentiation
In GC-MS or LC-MS analysis of 1-propanol, the use of unlabeled 1-propanol as an internal standard is impossible due to spectral overlap. 1-Propanol-d8, however, is a near-ideal internal standard because it exhibits virtually identical chromatographic behavior (co-elution) but has a distinct mass shift of +8 Da, enabling independent quantification via extracted ion chromatograms . This is a class-level inference based on the established principles of stable isotope dilution assay .
| Evidence Dimension | Chromatographic retention time and mass spectrometric detection |
|---|---|
| Target Compound Data | Molecular ion m/z 68 (M+8 shift relative to 1-propanol) |
| Comparator Or Baseline | 1-Propanol (unlabeled), molecular ion m/z 60 |
| Quantified Difference | Mass shift of +8 Da; co-elutes with unlabeled 1-propanol under identical chromatographic conditions. |
| Conditions | Inferred for standard reverse-phase LC or polar GC columns (e.g., DB-WAX). |
Why This Matters
This mass shift is essential for accurate quantification, as it allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for matrix effects and instrument variability.
